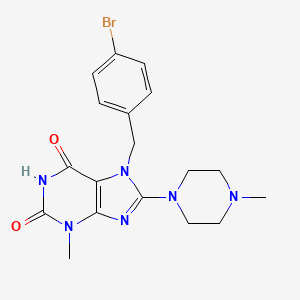

7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

The compound 7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-2,6-dione family, characterized by a xanthine-like scaffold. Its structure includes:

- 3-Methyl substitution on the purine core, enhancing metabolic stability.

- 4-Methylpiperazinyl group at position 8, modulating solubility and receptor affinity.

Eigenschaften

IUPAC Name |

7-[(4-bromophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJUJUDWWMTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a purine core substituted with a 4-bromobenzyl group and a 4-methylpiperazine moiety. The structural formula can be represented as follows:

Key Structural Features

- Purine Base : Central to its biological activity.

- Bromobenzyl Group : May enhance lipophilicity and receptor binding.

- Piperazine Ring : Common in pharmacology for its ability to interact with various neurotransmitter receptors.

Research indicates that this compound may act through several mechanisms:

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, potentially aiding in neurodegenerative diseases like Alzheimer's disease .

- Monoamine Oxidase Inhibition : This activity could contribute to antidepressant effects, as monoamine oxidase inhibitors are known to elevate mood by increasing neurotransmitter levels .

- Antitubercular Properties : Some studies suggest that derivatives of purines exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Therapeutic Applications

The compound may have applications in:

- Neurodegenerative Disorders : Due to its cholinesterase inhibitory properties.

- Psychiatric Disorders : Potential as an antidepressant through monoamine oxidase inhibition.

- Infectious Diseases : As an antitubercular agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound alongside similar derivatives. Notably, the following findings have emerged:

Case Studies

- Cholinesterase Inhibition : A study demonstrated that derivatives with similar structures showed significant inhibition of acetylcholinesterase, suggesting the potential for cognitive enhancement in Alzheimer's models .

- Antimicrobial Activity : Another investigation found that purine derivatives exhibited antimicrobial effects against various bacteria and fungi, suggesting a broader spectrum of action .

Data Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogues by Benzyl Substitution

Key Observations :

- Halogen Effects : Bromine (Br) at the para position (target compound) may enhance receptor affinity compared to Cl or F due to its larger atomic radius and polarizability .

- Piperazine Modifications : 4-Methylpiperazinyl (target compound) balances solubility and steric hindrance, whereas phenylpiperazinyl groups (e.g., in ) may introduce π-π stacking interactions .

Physicochemical Properties

*Estimated based on chloro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.